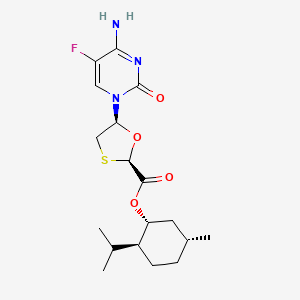![molecular formula C25H33ClO5 B566235 [(8S,9S,10R,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate CAS No. 95796-50-2](/img/structure/B566235.png)
[(8S,9S,10R,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(8S,9S,10R,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(8S,9S,10R,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, introduction of the chloroacetyl group, and esterification with propanoic acid. Specific reaction conditions such as temperature, solvents, and catalysts would depend on the exact synthetic route chosen.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it might be studied for its potential biological activity, such as its interaction with enzymes or receptors.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral properties.
Industry
In industry, it might be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
作用機序
The mechanism of action of [(8S,9S,10R,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate would depend on its specific biological target. This could involve binding to a receptor, inhibiting an enzyme, or interacting with DNA or RNA.
類似化合物との比較
Similar Compounds
Similar compounds might include other derivatives of cyclopenta[a]phenanthrene, such as:
- Estradiol
- Testosterone
- Progesterone
Uniqueness
The uniqueness of [(8S,9S,10R,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate lies in its specific functional groups and stereochemistry, which could confer unique biological or chemical properties.
特性
CAS番号 |
95796-50-2 |
|---|---|
分子式 |
C25H33ClO5 |
分子量 |
449.0 g/mol |
IUPAC名 |
[17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C25H33ClO5/c1-5-21(30)31-25(20(29)13-26)14(2)10-18-17-7-6-15-11-16(27)8-9-23(15,3)22(17)19(28)12-24(18,25)4/h8-9,11,14,17-19,22,28H,5-7,10,12-13H2,1-4H3 |
InChIキー |
RRFJCNMUVFZRHG-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C)C(=O)CCl |
正規SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate](/img/new.no-structure.jpg)







![N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin](/img/structure/B566169.png)

![(4-Ethyl-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B566171.png)
![[2-Methyl-1-[(1-methyl-2-piperidinyl)methyl]-6-nitro-1H-indol-3-yl]-1-naphthalenylmethanone](/img/structure/B566172.png)

